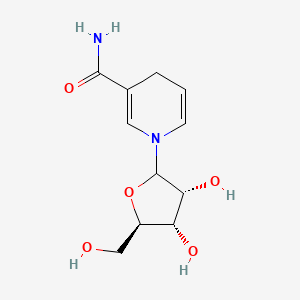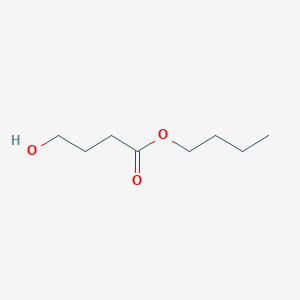
1,3-Diaceto-2-stearin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diaceto-2-stearin can be synthesized through the esterification of glycerol with stearic acid, followed by acetylation of the remaining hydroxyl groups. The typical synthetic route involves:
Esterification: Glycerol is reacted with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures (around 150-200°C) to drive the reaction to completion.
Acetylation: The resulting monoester is then acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and purity. The use of more efficient catalysts and separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diaceto-2-stearin undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, stearic acid, and acetic acid.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide, usually at temperatures around 60-70°C.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
1,3-Diaceto-2-stearin has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules. It serves as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-diaceto-2-stearin involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release glycerol, stearic acid, and acetic acid, which can then participate in metabolic pathways. The acetyl groups can also be transferred to other molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Diaceto-2-stearin can be compared with other similar compounds such as:
1,2-Diaceto-3-stearin: Similar structure but with different acetylation pattern, leading to different chemical properties and reactivity.
1,3-Diaceto-2-palmitin: Similar structure but with palmitic acid instead of stearic acid, resulting in different physical properties and applications.
1,2,3-Triaceto-glycerol: Fully acetylated glycerol, which has different solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific acetylation pattern and the presence of the long-chain stearic acid, which imparts distinct physical and chemical properties.
Eigenschaften
IUPAC Name |
1,3-diacetyloxypropan-2-yl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h24H,4-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZMENQJJSKDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55401-62-2 |
Source


|
| Record name | 1,3-Diaceto-2-stearin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055401622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIACETO-2-STEARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0D37297UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)

![beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8233940.png)





